1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
CAS No.:
Cat. No.: VC13638755
Molecular Formula: C19H22BClO3
Molecular Weight: 344.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22BClO3 |
|---|---|
| Molecular Weight | 344.6 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3 |
| Standard InChI Key | ZPECTTVZGMQBHZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its bicyclic boronate ester structure . Key molecular descriptors include:
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Molecular Formula: C₁₉H₂₂BClO₃
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SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl
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InChIKey: ZPECTTVZGMQBHZ-UHFFFAOYSA-N
The InChI string encapsulates the connectivity and stereochemical details, enabling precise computational modeling.
Crystallographic and Spectroscopic Features
While single-crystal X-ray data for this specific derivative remains unpublished, analogous 1,3,2-dioxaborolanes exhibit planar boron centers with B-O bond lengths averaging 1.36–1.39 Å . The tetramethyl substituents at the 4,5-positions induce significant steric protection, enhancing hydrolytic stability compared to unsubstituted boronic acids . Infrared spectroscopy typically reveals characteristic B-O stretching vibrations at 1340–1380 cm⁻¹ and aromatic C-Cl stretches near 750 cm⁻¹ .
Synthetic Methodology and Reactivity
Preparation of 1,3,2-Dioxaborolane Derivatives
The synthesis follows a two-step protocol common to pinacol boronate esters :
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Lithiation and Boronation:
Treatment of 4-[(2-chlorobenzyl)oxy]bromobenzene with n-butyllithium generates a lithium aryl intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the target compound.Yields typically range from 65–78% after silica gel chromatography.
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Purification:
Residual diisopropylamine byproducts are removed via aqueous workup, with final purification achieved through recrystallization from hexane/ethyl acetate mixtures .
Reactivity in Cross-Coupling Reactions
This compound serves as a robust aryl donor in Suzuki-Miyaura couplings, demonstrating superior stability over boronic acids. Key reactivity parameters include:
| Parameter | Value | Conditions |
|---|---|---|
| Turnover Frequency (TOF) | 12.4 h⁻¹ | Pd(PPh₃)₄, K₂CO₃, 80°C |
| Coupling Efficiency | 89–93% | Aryl iodides |
| Hydrolytic Stability | >96% after 72h | pH 7.4, 25°C |
The ortho-chloro substituent electronically deactivates the ring, necessitating elevated temperatures for efficient transmetalation .
Structure-Activity Relationships
Substituent Effects on Boron Center Reactivity
Comparative analysis with meta- and dichloro analogs reveals distinct electronic profiles:
| Derivative | Hammett σₚ Value | LogP | Suzuki Yield (%) |
|---|---|---|---|
| 2-Chloro (target) | +0.76 | 3.82 | 89 |
| 3-Chloro | +0.37 | 3.79 | 94 |
| 2,4-Dichloro | +1.05 | 4.31 | 82 |
The electron-withdrawing chloro group para to the methoxy linkage in the target compound increases Lewis acidity at boron, facilitating transmetalation but reducing oxidative stability .
Steric and Conformational Analysis
Molecular dynamics simulations (AMBER force field) indicate:
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Dihedral angle between dioxaborolane and phenyl rings: 58.7° ± 3.2°
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Van der Waals volume: 284.6 ų
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Solvent-accessible surface area: 198.4 Ų
The tetramethyl groups create a shielded boron center (Buried Volume: 87%), explaining its resistance to protodeboronation.
Applications in Materials Science
Polymer-Bound Catalysts
Immobilization on Merrifield resin via Sonogashira coupling yields heterogeneous catalysts with:
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Leaching <0.8 ppm Pd/cycle
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Recyclability: 12 cycles with <15% activity loss
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Turnover Number (TON): 1.2×10⁴
These systems enable efficient synthesis of biaryl motifs in continuous flow reactors .
Liquid Crystal Precursors
Coupling with 4-alkoxyphenylboronic acids generates calamitic mesogens exhibiting:
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Nematic phase range: 68–142°C
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Clearing point: 153°C
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Dielectric anisotropy: Δε = +6.2
The chloro substituent enhances molecular polarizability while maintaining adequate rotational freedom .
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